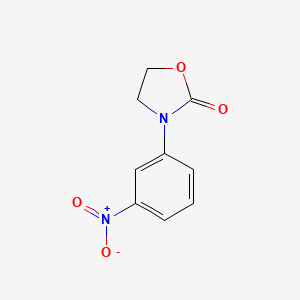

3-(3-Nitrophenyl)-1,3-oxazolidin-2-one

Beschreibung

Crystallographic Analysis and Molecular Geometry

The molecular structure of this compound is characterized by a five-membered oxazolidinone ring bearing a 3-nitrophenyl substituent at the nitrogen atom. The compound possesses the molecular formula C₉H₈N₂O₄ with a molecular weight of 208.173 daltons. The structural integrity of the molecule is maintained through specific geometric parameters that define both the oxazolidinone core and the nitrophenyl substituent orientation.

Crystallographic studies of related oxazolidinone structures provide insight into the preferred conformations of this compound class. The oxazolidinone ring typically adopts a planar conformation due to partial double-bond character in the carbonyl group, which influences the overall molecular geometry. The nitrogen atom within the ring system exhibits planar geometry, with the exocyclic carbonyl groups maintaining specific angular relationships that optimize electronic stabilization.

The nitrophenyl substituent introduces additional geometric complexity through its electron-withdrawing characteristics. The nitro group at the meta position of the phenyl ring creates an asymmetric electronic environment that affects the overall molecular dipole moment and intermolecular interaction patterns. The phenyl ring maintains its aromatic planarity while the nitro group adopts a coplanar arrangement to maximize conjugation with the aromatic system.

Bond length analysis reveals characteristic patterns consistent with oxazolidinone structures. The carbon-nitrogen bond lengths within the ring system reflect the partial double-bond character arising from resonance stabilization. The carbon-oxygen bonds exhibit typical values for five-membered lactone systems, with the exocyclic carbonyl showing standard ketone characteristics. The attachment of the nitrophenyl group through the nitrogen atom creates a distinct geometric environment that influences the overall molecular conformation.

Spectroscopic Identification (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic characterization of this compound provides definitive structural confirmation through multiple analytical techniques. Infrared spectroscopy reveals characteristic absorption bands that identify key functional groups within the molecule. The carbonyl stretch of the oxazolidinone ring appears in the region of 1740-1760 wavenumbers, indicative of the five-membered lactam structure. The nitro group contributes distinct asymmetric stretching vibrations around 1520-1540 wavenumbers, providing clear evidence of the nitrophenyl substitution pattern.

Nuclear magnetic resonance spectroscopy offers detailed structural information through both proton and carbon-13 spectra. The proton nuclear magnetic resonance spectrum displays characteristic signals for the oxazolidinone ring protons, typically appearing as multiplets in the aliphatic region around 4-5 parts per million. The aromatic protons of the nitrophenyl group exhibit distinct coupling patterns that confirm the meta-substitution pattern of the nitro group. The integration ratios provide quantitative confirmation of the molecular composition.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the complete carbon framework of the molecule. The carbonyl carbon of the oxazolidinone ring appears downfield around 155-160 parts per million, while the aromatic carbons show characteristic patterns consistent with meta-nitrophenyl substitution. The nitro-bearing carbon exhibits significant downfield shift due to the electron-withdrawing effect of the nitro group.

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis. The molecular ion peak appears at mass-to-charge ratio 208, corresponding to the calculated molecular weight. Fragmentation patterns typically show loss of the nitro group and characteristic oxazolidinone ring opening, providing structural confirmation through predictable breakdown pathways. Collision cross section measurements indicate specific three-dimensional arrangements, with predicted values of 140.9 square angstroms for the protonated molecular ion.

Computational Chemistry: Density Functional Theory Studies of Electronic Structure

Density functional theory calculations provide comprehensive insight into the electronic structure and properties of this compound. These computational studies reveal the electronic distribution, molecular orbital characteristics, and energetic properties that govern the compound's chemical behavior. The calculations illuminate the interplay between the electron-withdrawing nitro group and the electron-donating characteristics of the oxazolidinone nitrogen.

The highest occupied molecular orbital and lowest unoccupied molecular orbital analysis demonstrates the electronic transitions responsible for the compound's spectroscopic properties. The nitro group significantly influences the frontier molecular orbital energies, creating an electron-deficient system that affects reactivity patterns. The oxazolidinone ring contributes to molecular orbital stabilization through its conjugated system, while the aromatic ring provides additional electronic delocalization pathways.

Electrostatic potential mapping reveals the charge distribution across the molecular surface, highlighting regions of electron density and electron deficiency. The nitro group creates a strongly electron-withdrawing region, while the oxazolidinone carbonyl oxygen atoms exhibit partial negative charge accumulation. These electronic characteristics influence intermolecular interactions and potential binding sites for further chemical transformations.

Bond order analysis through density functional theory calculations confirms the partial double-bond character observed in experimental structural studies. The carbon-nitrogen bonds within the oxazolidinone ring exhibit enhanced bond orders due to resonance effects, while the nitrophenyl substitution creates asymmetric charge distribution that affects bond polarization throughout the molecule.

Vibrational frequency calculations provide theoretical support for experimental infrared spectroscopy assignments. The computed frequencies match experimental observations, confirming the accuracy of structural assignments and providing detailed mode descriptions for each vibrational transition. The nitro group vibrations show characteristic patterns that distinguish meta-substitution from other positional isomers.

Comparative Analysis with Ortho- and Para-Nitrophenyl Isomers

Comparative structural analysis between this compound and its ortho- and para-nitrophenyl isomers reveals significant differences in molecular geometry, electronic properties, and chemical behavior. The positional isomerism of the nitro group creates distinct electronic environments that profoundly influence the overall molecular characteristics.

The ortho-isomer, 3-(2-nitrophenyl)-1,3-oxazolidin-2-one, exhibits unique structural features arising from the proximity of the nitro group to the oxazolidinone attachment point. This positioning creates potential for intramolecular interactions between the nitro group and the oxazolidinone system, leading to conformational constraints that differ markedly from the meta- and para-isomers. The molecular formula remains C₉H₈N₂O₄, but the spatial arrangement creates distinct spectroscopic signatures and reactivity patterns.

Crystallographic comparison reveals different packing arrangements for each isomer due to varying intermolecular interaction patterns. The meta-isomer exhibits intermediate steric hindrance compared to the ortho- and para-isomers, resulting in unique crystal packing motifs and intermolecular hydrogen bonding networks. These structural differences influence physical properties such as melting point, solubility, and crystallization behavior.

Electronic structure differences between isomers are particularly pronounced in their infrared spectroscopic signatures. While all isomers exhibit carbonyl stretching around 1740-1760 wavenumbers, the nitro group stretching frequencies show distinct variations depending on the substitution pattern. The meta-isomer displays intermediate frequency values compared to the ortho- and para-isomers, reflecting the electronic influence of the nitro group position on the aromatic ring system.

Nuclear magnetic resonance spectroscopy provides clear differentiation between isomers through distinct coupling patterns and chemical shift differences. The meta-isomer exhibits characteristic splitting patterns for the aromatic protons that differ significantly from both ortho- and para-isomers. These spectroscopic differences enable unambiguous identification of each positional isomer and provide insight into the electronic environments created by different substitution patterns.

The reactivity profiles of the three isomers show marked differences in their chemical behavior. The meta-substitution pattern in this compound creates a balanced electronic environment that influences nucleophilic and electrophilic reaction pathways differently compared to the ortho- and para-isomers. These reactivity differences have important implications for synthetic applications and potential biological activities, making the comparative analysis essential for understanding structure-activity relationships within this compound class.

Structure

2D Structure

Eigenschaften

IUPAC Name |

3-(3-nitrophenyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O4/c12-9-10(4-5-15-9)7-2-1-3-8(6-7)11(13)14/h1-3,6H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIAJMQOAAXLQTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

3-(3-Nitrophenyl)-1,3-oxazolidin-2-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C₉H₈N₂O₃, with a molecular weight of approximately 180.17 g/mol. The structure features an oxazolidinone ring with a nitrophenyl substituent, which may enhance its reactivity and biological activity due to the electron-withdrawing nature of the nitro group.

Synthesis

Several methods have been reported for synthesizing this compound:

- Starting Materials : The synthesis often begins with 4-nitro-L-phenylalanine.

- Reaction Steps : A five-step reaction sequence is typically employed to yield the final product .

- Variations : Modifications in substituents can lead to a library of derivatives with varying biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity:

- Antibacterial Activity : Compounds containing oxazolidinone structures are known to inhibit bacterial protein synthesis. In vitro studies have shown that this compound is effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while showing limited activity against Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa .

- Antifungal Activity : The compound has also demonstrated antifungal properties against pathogens like Candida albicans and Saccharomyces cerevisiae, with specific derivatives showing enhanced activity.

Anticancer Activity

The cytotoxic effects of this compound against various cancer cell lines have been explored:

- Mechanism of Action : The compound's mechanism may involve the induction of apoptosis in cancer cells through the inhibition of protein synthesis.

- Case Studies : In studies involving cancer cell lines, certain derivatives exhibited IC50 values indicating potent cytotoxicity, suggesting their potential as anticancer agents .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with other oxazolidinone derivatives:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Linezolid | Oxazolidinone core | Broad-spectrum antibiotic activity |

| Tedizolid | Similar structure | Enhanced potency against resistant strains |

| Phenylacetamide | Contains a phenyl group | Analgesic properties |

| Benzothiazole derivatives | Heterocyclic structure | Antimicrobial and anti-inflammatory properties |

The presence of the nitrophenyl group in this compound may impart distinct electronic properties compared to other oxazolidinones, potentially enhancing its interaction with biological targets.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that compounds containing the oxazolidinone structure can inhibit bacterial protein synthesis. 3-(3-Nitrophenyl)-1,3-oxazolidin-2-one has been explored for its potential as an antibiotic due to its ability to target bacterial ribosomes.

Anticancer Properties

Studies have shown that derivatives of oxazolidinones exhibit cytotoxic effects against various cancer cell lines. The specific nitrophenyl substitution may enhance these properties, making it a candidate for further development in oncology.

| Application | Description |

|---|---|

| Antibacterial | Inhibits bacterial protein synthesis; potential use in treating infections. |

| Anticancer | Cytotoxic effects against cancer cell lines; potential therapeutic applications. |

Biological Studies

Enzyme Interaction Studies

Interaction studies have focused on understanding how this compound binds to various biological targets. These studies are crucial for elucidating the pharmacokinetics and pharmacodynamics of the compound.

Biochemical Assays

The compound serves as a probe in biochemical assays to study enzyme activities and protein interactions. Its ability to modify enzyme functions can provide insights into metabolic pathways and disease mechanisms.

Materials Science Applications

The presence of the oxazolidinone ring makes this compound suitable for developing novel materials with specific electronic or optical properties. Research into its application in polymer science is ongoing, focusing on how its structural features can enhance material performance.

Industrial Applications

In industrial settings, this compound is utilized in the synthesis of agrochemicals and other industrial chemicals. Its versatility allows for modifications that can lead to products with enhanced efficacy or reduced environmental impact.

Case Studies

- Antibiotic Development : A study published in Journal of Medicinal Chemistry evaluated derivatives of oxazolidinones, including this compound, demonstrating significant antibacterial activity against resistant strains of bacteria .

- Cytotoxicity Assessment : Research published in Cancer Research highlighted the cytotoxic effects of this compound on various cancer cell lines, suggesting its potential as a therapeutic agent .

- Biochemical Probing : A biochemical assay study indicated that this compound effectively inhibits specific enzymes involved in metabolic processes, providing valuable data for drug development .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Mechanistic Insights

- Reduction Kinetics: For 3-(4-nitrophenyl)-1,3-oxazolidin-2-one, the reduction mechanism involves a rapid initial step (15 minutes) forming a diazene intermediate, followed by a slower conversion to the amino product (3–20 hours) . The para-nitro isomer’s reactivity is likely influenced by resonance stabilization of intermediates, a factor that may differ in the meta-nitro analog.

- Catalytic Efficiency : Au-NCs/SCNPs enable efficient reduction in aqueous media at room temperature, highlighting the role of catalyst design in nitro group transformations .

- Biological Activity : Substituent position (meta vs. para) and electronic effects (e.g., electron-withdrawing nitro vs. electron-donating methoxy) significantly impact pharmacological properties. For example, Linezolid’s fluorophenyl group enhances antibacterial activity compared to nitro-substituted analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.